3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with isatin under acidic conditions to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H17ClFNO3 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2-fluorophenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H17ClFNO3/c24-17-11-9-15(10-12-17)21(27)13-23(29)18-6-2-4-8-20(18)26(22(23)28)14-16-5-1-3-7-19(16)25/h1-12,29H,13-14H2 |
InChI Key |
VHRXITILEMPHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
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